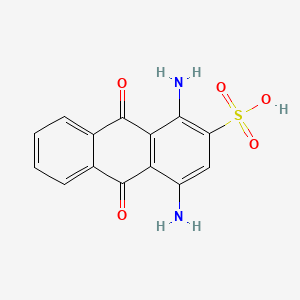
1,4-Diamino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid
Cat. No. B8810387
Key on ui cas rn:
4095-85-6
M. Wt: 318.31 g/mol
InChI Key: DZXNARMBWJFBGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04699735
Procedure details


80 parts of leuco-1,4-diaminoanthraquinone are added to 270 parts of 100% sulfuric acid over 30 minutes, the temperature rising to 65°-70° C. The solution is heated to 110° C. and then 90 parts of 66% oleum are added initially over 1 hour, followed by the dropwise addition of a further 80 parts of 66% oleum over the next 3 hours. The reaction mixture is then stirred for a further 4 hours at 110° C., cooled to room temperature and poured onto 255 parts of ice. The resultant brown suspension is filtered at room temperature, affording crude 1,4-diaminoanthraquinone-2-sulfonic acid which still contains sulfuric acid and is of sufficient purity that it can be used in this form direct for the dye synthesis, especially if the subsequent synthesis is carried out in sulfuric acid in any case.





Name
Identifiers


|
REACTION_CXSMILES
|
[CH:1]1[CH:6]=[C:5]2[C:7]([OH:18])=[C:8]3[C:13](=[C:14]([OH:15])[C:4]2=[CH:3][CH:2]=1)[C:12]([NH2:16])=[CH:11][CH:10]=[C:9]3[NH2:17].[S:19](=O)(=[O:22])([OH:21])[OH:20].[OH:24][S:25]([OH:28])(=[O:27])=[O:26].O=S(=O)=O>>[NH2:17][C:9]1[C:8]2[C:7](=[O:18])[C:5]3[C:4](=[CH:3][CH:2]=[CH:1][CH:6]=3)[C:14](=[O:15])[C:13]=2[C:12]([NH2:16])=[CH:11][C:10]=1[S:19]([OH:22])(=[O:21])=[O:20].[S:25](=[O:26])(=[O:24])([OH:28])[OH:27] |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC=C2C(=C1)C(=C3C(=CC=C(C3=C2O)N)N)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OS(=O)(=O)O.O=S(=O)=O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OS(=O)(=O)O.O=S(=O)=O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
110 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture is then stirred for a further 4 hours at 110° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
rising to 65°-70° C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to room temperature
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
poured onto 255 parts of ice
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The resultant brown suspension is filtered at room temperature
|
Outcomes


Product
Details
Reaction Time |
4 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=C(C=C(C=2C(C3=CC=CC=C3C(C12)=O)=O)N)S(=O)(=O)O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
S(O)(O)(=O)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
